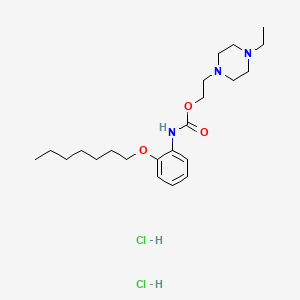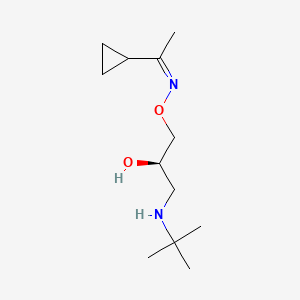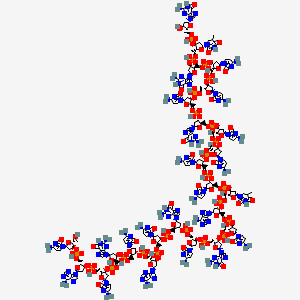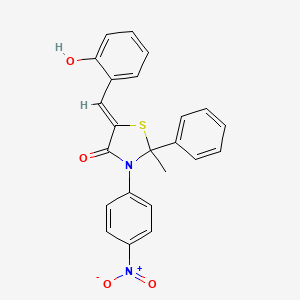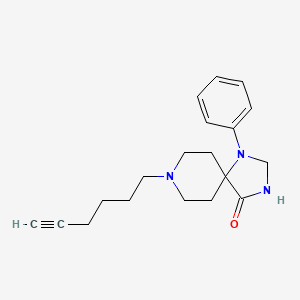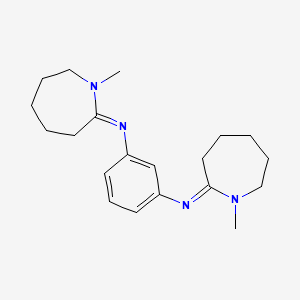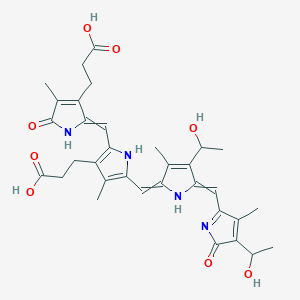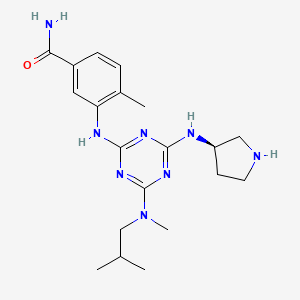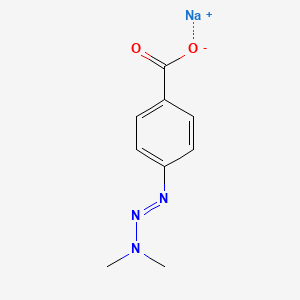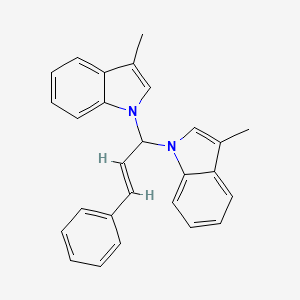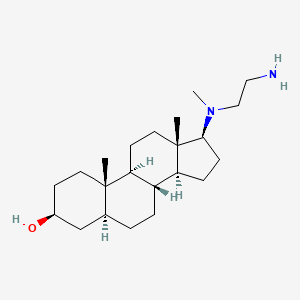
10-(2-(4-Butyl-1-piperazinyl)propyl)phenothiazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-(2-(4-Butyl-1-piperazinyl)propyl)phenothiazine is a chemical compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry. This compound is characterized by its unique structure, which includes a phenothiazine core linked to a butyl-substituted piperazine moiety.
準備方法
The synthesis of 10-(2-(4-Butyl-1-piperazinyl)propyl)phenothiazine typically involves the reaction of phenothiazine with 2-bromo-1-(10H-phenothiazin-10-yl)ethanone in the presence of a palladium catalyst and a base. This method ensures the formation of the desired product with high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure cost-effectiveness and efficiency.
化学反応の分析
10-(2-(4-Butyl-1-piperazinyl)propyl)phenothiazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced phenothiazine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenothiazine core, using reagents such as halogens or alkylating agents. .
科学的研究の応用
10-(2-(4-Butyl-1-piperazinyl)propyl)phenothiazine has been extensively studied for its potential therapeutic applications. It exhibits antipsychotic, antidepressant, and anxiolytic effects, making it a candidate for the treatment of schizophrenia, bipolar disorder, and anxiety disorders. Additionally, it has been found to have antioxidant and anti-inflammatory properties, which could be beneficial in various medical conditions. In the field of chemistry, this compound is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its interactions with various biological targets, including neurotransmitter receptors.
作用機序
The exact mechanism of action of 10-(2-(4-Butyl-1-piperazinyl)propyl)phenothiazine is not fully understood. it is believed to exert its effects by blocking dopamine receptors in the brain, leading to a decrease in dopaminergic activity . This action is similar to other phenothiazine derivatives, which are known to modulate neurotransmitter pathways. The compound may also interact with other receptors, such as serotonin and norepinephrine receptors, contributing to its therapeutic effects.
類似化合物との比較
10-(2-(4-Butyl-1-piperazinyl)propyl)phenothiazine can be compared with other phenothiazine derivatives, such as:
Prochlorperazine: Used to treat nausea, migraines, and psychotic disorders.
Trifluoperazine: Known for its antipsychotic properties and used in the treatment of schizophrenia.
Periciazine: Used to manage aggression and impulsiveness in psychiatric conditions.
What sets this compound apart is its unique butyl-substituted piperazine moiety, which may confer distinct pharmacological properties compared to other phenothiazine derivatives.
特性
CAS番号 |
102753-23-1 |
|---|---|
分子式 |
C23H31N3S |
分子量 |
381.6 g/mol |
IUPAC名 |
10-[2-(4-butylpiperazin-1-yl)propyl]phenothiazine |
InChI |
InChI=1S/C23H31N3S/c1-3-4-13-24-14-16-25(17-15-24)19(2)18-26-20-9-5-7-11-22(20)27-23-12-8-6-10-21(23)26/h5-12,19H,3-4,13-18H2,1-2H3 |
InChIキー |
VPMKEHWHZVJFQX-UHFFFAOYSA-N |
正規SMILES |
CCCCN1CCN(CC1)C(C)CN2C3=CC=CC=C3SC4=CC=CC=C42 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


